Product packaging for 15-Hexadecynoic acid(Cat. No.:CAS No. 99208-90-9)

15-Hexadecynoic acid

Cat. No.: B1663940
CAS No.: 99208-90-9
M. Wt: 252.39 g/mol
InChI Key: PUZGUNYANHPRKM-UHFFFAOYSA-N
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Description

Significance of Protein Acylations in Cellular Processes

Protein acylation is a post-translational modification that involves the attachment of an acyl group to a protein and is crucial for a multitude of cellular functions. dntb.gov.uacreative-diagnostics.com This modification, particularly the attachment of fatty acids, influences protein stability, subcellular localization, and interactions with other molecules. dntb.gov.uanih.gov By altering the physicochemical properties of proteins, acylation provides a precise mechanism for regulating physiological and pathological processes within organisms. creative-diagnostics.com

One of the most studied forms of fatty acid modification is S-palmitoylation, which is the reversible thioester linkage of the 16-carbon saturated fatty acid, palmitate, to cysteine residues. nih.govfrontiersin.org This dynamic and reversible nature, regulated by protein acyltransferases (PATs) and acyl-protein thioesterases (APTs), makes palmitoylation a key switch in controlling protein activity and signaling pathways. nih.govfrontiersin.orgportlandpress.com Palmitoylation enhances the hydrophobicity of proteins, facilitating their association with cellular membranes and their partitioning into specific membrane microdomains like lipid rafts. frontiersin.orgnih.gov This localization is essential for the proper function of many signaling proteins, including G-protein coupled receptors (GPCRs) and the Ras family of small GTPases. nih.govresearchgate.netproquest.com

The functional consequences of protein palmitoylation are vast and impact numerous cellular events: nih.gov

Protein Trafficking and Localization : Palmitoylation acts as a signal for transporting proteins between different cellular compartments. nih.gov

Protein Stability : The modification can protect proteins from degradation. nih.govfrontiersin.org

Signal Transduction : It is integral to the regulation of signaling cascades, influencing everything from receptor desensitization to the activation of downstream effectors. nih.govfrontiersin.orgresearchgate.net

Enzyme Activity : Palmitoylation can directly modulate the catalytic activity of enzymes. nih.gov

Given its importance, the dysregulation of protein palmitoylation has been implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and metabolic syndrome. nih.govnih.gov Therefore, methods to study this modification are vital for understanding fundamental cell biology and disease pathogenesis.

Evolution of Bioorthogonal Chemical Probes in Lipid Research

Studying lipids and their interactions in the complex environment of a living cell has historically been challenging. nih.govrsc.org Traditional methods often lacked the specificity and spatiotemporal resolution needed to dissect the dynamic processes of lipid metabolism and signaling. nih.gov The emergence of bioorthogonal chemistry, a term coined by Carolyn R. Bertozzi in 2003, revolutionized this field. wikipedia.org Bioorthogonal reactions occur within living systems without interfering with native biochemical processes, allowing for the precise tracking and analysis of biomolecules in real-time. nih.govwikipedia.org

A cornerstone of bioorthogonal chemistry is the "click chemistry" concept, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.comgbiosciences.comfrontiersin.org This reaction is highly specific, efficient, and can be performed under physiological conditions, making it ideal for biological applications. gbiosciences.comencyclopedia.pub

In lipid research, this technology led to the development of bioorthogonal chemical probes—fatty acid analogues containing a small, inert chemical handle, such as a terminal alkyne or an azide (B81097). frontiersin.orgnih.gov These probes are introduced to cells and are metabolized and incorporated into proteins and complex lipids through the cell's own enzymatic machinery. gbiosciences.comcreative-proteomics.com The chemical handle can then be "clicked" to a reporter tag, such as a fluorophore for imaging or a biotin (B1667282) tag for enrichment and identification via mass spectrometry. nih.govoup.com

This metabolic labeling approach using clickable lipid analogues has several advantages:

It allows for the study of newly synthesized or modified proteins. gbiosciences.com

It provides a non-radioactive and sensitive method for detection. nih.gov

It enables the profiling of protein-lipid interactions and lipid metabolism in living cells. nih.govfrontiersin.org

The development of these probes, including alkyne-tagged versions of fatty acids like palmitic acid, has been instrumental in identifying hundreds of previously unknown lipidated proteins and has provided new insights into the "functional" proteome. nih.govoup.com

Overview of 15-Hexadecynoic Acid as a Foundational Bioorthogonal Tool

This compound (15-HDYA), also known as alkynyl palmitic acid, is a synthetic analogue of palmitic acid. chemicalbook.comcymitquimica.com It possesses the same 16-carbon chain as its natural counterpart but is distinguished by a terminal alkyne (a carbon-carbon triple bond) at the omega-end (the 15th position). cymitquimica.comchemicalbook.com This terminal alkyne serves as the bioorthogonal handle for click chemistry reactions. chemicalbook.com

Property Value
IUPAC Name hexadec-15-ynoic acid
Molecular Formula C₁₆H₂₈O₂
Molecular Weight 252.39 g/mol
Appearance White to off-white crystalline solid
Key Feature Terminal alkyne group
Application Bioorthogonal probe for studying protein S-palmitoylation

15-HDYA is a foundational tool in chemical proteomics for studying S-palmitoylation. nih.gov When supplied to cells, it is recognized by the cellular machinery and acts as a surrogate for palmitic acid, becoming covalently attached to cysteine residues on a wide array of proteins. chemicalbook.comchemicalbook.com Because the alkyne group is small, it generally does not interfere with the metabolic incorporation of the fatty acid. oup.com

The power of 15-HDYA lies in the subsequent detection step. After metabolic labeling, cell lysates can be subjected to a CuAAC reaction. nih.govnih.gov An azide-containing reporter molecule, such as biotin-azide or a fluorescent-azide, is added, which specifically and covalently links to the alkyne handle of the incorporated 15-HDYA. mdpi.comencyclopedia.pub This allows for:

Visualization : Fluorescently tagged proteins can be visualized by in-gel fluorescence scanning. mdpi.com

Enrichment and Identification : Biotin-tagged proteins can be captured using streptavidin beads and subsequently identified and quantified by mass spectrometry-based proteomics. oup.com

This technique provides a rapid, efficient, and non-isotopic alternative to traditional methods that relied on radiolabeled palmitate, which suffered from low sensitivity and long exposure times. nih.gov Research has demonstrated the efficacy of using 15-HDYA to investigate the palmitoylation status of specific proteins, such as the mu-opioid receptor, and to globally profile palmitoylated proteins in various cell types. nih.govnih.gov

Research Application Methodology Key Findings
Assaying Protein Palmitoylation nih.govnih.govMetabolic labeling of cells with 15-HDYA, followed by immunoprecipitation of a target protein, click chemistry with an azide-biotin tag, and detection by western blotting.Demonstrated that 15-HDYA is an effective probe for detecting the palmitoylation of specific proteins like the mu-opioid receptor, offering a non-radioactive detection method. nih.gov
Global Profiling of Palmitoylated Proteins oup.comnih.govMetabolic labeling with 15-HDYA or similar alkyne probes, click chemistry to attach a biotin tag, enrichment of tagged proteins with streptavidin, and identification by LC/MS/MS proteomics.Enabled the identification of large numbers of palmitoylated proteins in various cell lines, expanding the known palmitoyl-proteome. oup.com
Studying Fatty Acid Metabolism frontiersin.orgnih.govTracing the incorporation of alkyne-labeled fatty acids into different lipid classes (e.g., glycerolipids, sphingolipids) using mass spectrometry.Allows for detailed analysis of lipid synthesis and degradation pathways (anabolism and catabolism) in living cells. frontiersin.orgnih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H28O2 B1663940 15-Hexadecynoic acid CAS No. 99208-90-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hexadec-15-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h1H,3-15H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUZGUNYANHPRKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70243987
Record name 15-Hexadecynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70243987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99208-90-9
Record name 15-Hexadecynoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099208909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 15-Hexadecynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70243987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Derivatization Strategies for 15 Hexadecynoic Acid

Approaches to 15-Hexadecynoic Acid Synthesis for Research Applications

One common approach involves starting with a shorter bifunctional molecule and extending the carbon chain. For instance, a synthesis could begin with a commercially available long-chain bromo-acid. The carboxylic acid group is typically protected, followed by a reaction to introduce the terminal alkyne. This might involve a nucleophilic substitution reaction with an acetylide anion. Finally, deprotection of the carboxylic acid yields this compound.

Another strategy could involve the coupling of two smaller fragments. For example, a shorter ω-alkynoic acid could be coupled with a long-chain alkyl halide using a suitable coupling reaction, such as a Sonogashira or a Grignard reaction, to form the full carbon skeleton.

A reported synthesis of hexadecynoic acids with the triple bond at various positions (C-6, C-8, C-9, C-10, and C-12) involved a four-step process. nih.gov This process began with the protection of an alcohol, followed by an acetylenic coupling reaction, deprotection, and finally oxidation to yield the carboxylic acid. nih.gov While this specific example does not describe the synthesis of the 15-isomer, the general principles of protection, coupling, and functional group transformation are fundamental to the synthesis of such long-chain alkynoic acids.

The purification of the final product is a critical step and often involves techniques like crystallization or distillation to obtain the high purity required for research applications. aocs.org The choice of synthetic route can be influenced by factors such as the availability of starting materials, desired yield, and the scale of the synthesis.

Starting Material ExampleKey Reaction TypeFinal Product
Long-chain bromo-acidNucleophilic substitution with acetylideThis compound
ω-Alkynoic acid and alkyl halideCross-coupling reaction (e.g., Sonogashira)This compound
Protected long-chain alcoholAcetylenic coupling, oxidationThis compound

Generation of Functionalized this compound Derivatives for Advanced Probes

The utility of this compound extends beyond its direct use, as it serves as a scaffold for creating more complex and functionalized molecular probes. nih.govnih.gov These derivatives are designed to have specific properties that facilitate the study of biological processes, such as protein lipidation. nih.gov

A primary method for functionalizing this compound is through its terminal alkyne group, which is a key reactive handle for "click chemistry." nih.govnih.gov Specifically, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction allows for the covalent attachment of various reporter molecules, such as fluorophores or biotin (B1667282), to the fatty acid. nih.govresearchgate.net This enables the visualization and isolation of proteins that have incorporated the fatty acid analog. nih.govnih.gov

For instance, after cellular uptake and incorporation of this compound into proteins, cell lysates can be treated with an azide-functionalized fluorescent dye. nih.gov The click reaction then attaches the dye to the modified proteins, allowing for their detection via fluorescence microscopy or gel electrophoresis. nih.govnih.gov

Furthermore, derivatives can be synthesized where the alkyne is positioned at different points along the carbon chain, although the ω-terminal position is common for mimicking palmitic acid. nih.govnih.gov The synthesis of such analogs would follow similar principles as for this compound, but with strategic placement of the alkyne-containing building block. nih.gov

The development of these advanced probes is crucial for a variety of applications, including:

Protein-lipid interaction studies: Identifying which proteins are modified by fatty acids. nih.gov

Metabolic tracing: Following the metabolic fate of fatty acids within cells. nih.govresearchgate.net

Enzymatic assays: Using alkyne-labeled lipids as substrates for enzymes involved in lipid metabolism. nih.gov

The synthesis of these functionalized derivatives often involves multi-step procedures and requires careful purification to ensure the final probe is suitable for sensitive biological experiments. nih.govfrontiersin.org

Functional GroupPurposeApplication Example
Terminal Alkyne"Click Chemistry" handleAttachment of fluorescent tags for protein imaging. nih.govnih.gov
FluorophoreVisualizationTracking the localization of lipid-modified proteins. nih.gov
BiotinAffinity purificationIsolating and identifying palmitoylated proteins. nih.gov
Isotope LabelingMass spectrometry analysisQuantifying fatty acid metabolism. nih.gov

Strategic Considerations for Alkyne Tag Integration in Bioactive Molecules

The introduction of an alkyne tag, such as the one in this compound, into bioactive molecules is a powerful strategy for chemical biology research. nih.govnih.gov However, several strategic considerations must be taken into account to ensure the resulting probe accurately reflects the behavior of the native molecule.

Biocompatibility and Bioorthogonality: The alkyne tag must be bioorthogonal, meaning it does not react with other functional groups within the biological system being studied. nih.govnih.gov The terminal alkyne of this compound fulfills this requirement, allowing for specific detection via click chemistry without interfering with cellular processes. nih.govnih.gov

Efficiency of Incorporation: The modified molecule must be recognized and utilized by the relevant cellular machinery. nih.gov For example, this compound is a substrate for palmitoyl (B13399708) acyltransferases (PATs), the enzymes responsible for attaching palmitate to proteins. nih.govnih.gov Studies have shown that this compound is more efficiently incorporated into some proteins, like the mu-opioid receptor, compared to other alkyne-tagged fatty acids with longer chains, such as 17-octadecynoic acid. nih.gov

Detection and Analysis: The choice of the alkyne tag is also linked to the downstream detection method. The CuAAC reaction is a highly efficient and widely used method for attaching reporter tags. nih.govresearchgate.net The development of copper-chelating azide (B81097) reporters has further improved the sensitivity of this detection method. nih.gov

ConsiderationImportanceExample with this compound
Structural PerturbationTo ensure the probe mimics the natural molecule.The terminal alkyne is a minimal modification of palmitic acid. nih.gov
BioorthogonalityTo prevent unwanted side reactions in a biological environment.The alkyne group is unreactive until the addition of the azide and copper catalyst. nih.govnih.gov
Cellular Uptake and MetabolismThe probe must be processed by the cell to be effective.This compound is taken up by cells and used in protein palmitoylation. nih.govjove.com
Compatibility with Detection MethodsTo enable visualization and/or isolation of the labeled molecules.The alkyne allows for highly specific "click" reactions with azide-containing reporters. nih.govresearchgate.net

Applications of 15 Hexadecynoic Acid in Protein S Palmitoylation Research

Mechanism of 15-Hexadecynoic Acid Metabolic Incorporation into Proteins

The utility of 15-HDYA as a research tool is predicated on its ability to be processed by cellular machinery in a manner analogous to its natural counterpart, palmitic acid. This metabolic incorporation allows it to be integrated into the cellular "palmitoylome," providing a chemical handle for subsequent analysis.

This compound is designed to be a close structural and chemical mimic of endogenous palmitic acid. researchgate.net Cells readily take up this fatty acid analog from culture media. Once inside the cell, it is converted into its activated form, 15-hexadecynoyl-CoA, by endogenous acyl-CoA synthetases. researchgate.net This activated form is then recognized by the enzymatic machinery responsible for protein S-palmitoylation. The minimal structural perturbation caused by the terminal alkyne group ensures that 15-hexadecynoyl-CoA is accepted as a substrate by protein acyltransferases (PATs), which then catalyze its attachment to the cysteine residues of target proteins. researchgate.net This process effectively tags S-palmitoylated proteins with an alkyne group, which can be used for bioorthogonal ligation reactions.

The metabolic labeling approach using 15-HDYA or similar analogs like 17-octadecynoic acid (17-ODYA) has revolutionized the study of protein palmitoylation, moving beyond the limitations of traditional methods like radiolabeling. researchgate.netnih.gov While radiolabeled palmitate was historically used, it is cumbersome and lacks straightforward methods for enrichment and identification of labeled proteins. nih.gov In contrast, the alkyne handle on 15-HDYA provides a versatile platform for a wide range of analytical techniques. researchgate.netnih.gov

S-palmitoylation is characterized by the formation of a thioester bond between the carboxyl group of the fatty acid and the thiol group of a cysteine residue. researchgate.netnih.gov When cells are metabolically labeled with 15-HDYA, the compound is attached to proteins via this same thioester linkage. researchgate.net A critical feature of this bond is its lability and sensitivity to cleavage by nucleophilic reagents, most notably neutral hydroxylamine (B1172632). nih.govnih.gov

This chemical property is frequently exploited as a key control in palmitoylation studies. Treatment of protein lysates with hydroxylamine results in the cleavage of thioester bonds, releasing the lipid modification from the protein. In a 15-HDYA labeling experiment, the loss of the click-chemistry-reactive alkyne tag after hydroxylamine treatment confirms that the analog was indeed attached via a thioester linkage, characteristic of S-palmitoylation, rather than a more stable amide or ether bond. nih.gov This provides a crucial validation step to distinguish true S-palmitoylation from other types of protein acylation or non-specific binding of the probe.

Investigation of Protein Palmitoyl (B13399708) Acyltransferases (PATs) using this compound

The enzymes responsible for catalyzing S-palmitoylation belong to a large family of protein acyltransferases characterized by a conserved Asp-His-His-Cys (DHHC) motif within a cysteine-rich domain (CRD). researchgate.netnih.govnih.gov In humans, this family comprises 23 distinct members, each with potentially unique substrate specificities and regulatory functions. nih.govnih.gov 15-HDYA has proven to be a powerful probe for characterizing these enzymes.

Determining which of the 23 DHHC enzymes palmitoylates a specific protein substrate is a significant challenge in the field. Assays incorporating 15-HDYA or similar clickable fatty acids have been developed to address this. In a typical assay, a specific DHHC enzyme is co-expressed with a putative protein substrate in a cellular system, such as HEK293 cells. researchgate.net The cells are then metabolically labeled with the alkyne-modified fatty acid. researchgate.net Following cell lysis, the labeled proteins are subjected to a click reaction with an azide-biotin tag, allowing for their subsequent enrichment on streptavidin beads and detection by immunoblotting. researchgate.net An increase in the biotinylation signal of the substrate protein in the presence of a specific DHHC enzyme, compared to a control, indicates that the enzyme can catalyze its palmitoylation. researchgate.net

Studies using such systems have been instrumental in identifying novel PAT activities and mapping the substrate specificities of the DHHC family. For example, research using a yeast expression system identified 17 human DHHC proteins as functional PATs and classified them based on their preference for soluble, integral membrane, or lipidated protein substrates. nih.gov Such methodologies have confirmed the PAT activity of enzymes like DHHC1, DHHC10, DHHC14, and DHHC16. nih.gov The structures of DHHC15 and DHHC20 have also been solved, providing a structural framework to understand the catalytic mechanism and the role of conserved motifs. nih.gov

Table 1: Examples of Human DHHC Enzymes and Their Characterized Substrates

DHHC EnzymeSubstrate(s)Research Context
DHHC2 PSD-95Active towards PSD-95 in a yeast expression system assay. nih.gov
DHHC3 PSD-95Active towards PSD-95 in a yeast expression system assay. nih.gov
DHHC7 PSD-95Exhibited high PAT activity toward PSD-95. nih.gov
DHHC9 N/AImplicated in gametocytogenesis in Plasmodium falciparum. researchgate.net
DHHC13 N/ADeficiency in mice leads to abnormal liver function and lipid abnormalities. researchgate.net
DHHC15 PSD-95Exhibited PAT activity towards PSD-95. nih.gov
DHHC17 N/APossesses an ANK17 domain involved in substrate recognition. nih.gov
DHHC20 N/AHigh-resolution structure has been obtained, revealing the catalytic core. nih.gov

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomic strategy that uses active site-directed chemical probes to assess the functional state of enzymes within a complex biological sample. nih.govnih.gov This technique moves beyond measuring protein expression levels to directly report on enzyme activity. nih.gov 15-HDYA and its analogs are well-suited for ABPP applications targeting the enzymes of fatty acid metabolism and modification.

In the context of S-palmitoylation, ABPP can be used to profile the activity of DHHC-PATs and acyl-protein thioesterases (APTs), the enzymes that remove palmitate groups. nih.gov The general ABPP workflow involves two steps:

Labeling: An activity-based probe, which contains a reactive group (warhead) and a reporter tag or bioorthogonal handle, covalently modifies the active site of target enzymes. nih.gov 15-HDYA can be considered part of a two-step labeling strategy where it is first incorporated into a substrate, which then reports on the activity of the modifying enzyme.

Detection and Identification: The reporter tag (e.g., a fluorophore or biotin) allows for visualization or enrichment of the labeled enzymes, which are then identified by mass spectrometry. nih.govbattelle.org

The bioorthogonal alkyne handle on 15-HDYA is ideal for this two-step labeling approach. nih.gov After metabolic incorporation onto proteins, the alkyne-tagged substrates can be used to profile DHHC activity. Furthermore, specialized probes derived from 15-HDYA can be designed to directly target the active sites of these enzymes, providing a more direct readout of their functional state in native biological systems. nih.govresearchgate.net

Detection and Profiling of S-Palmitoylated Proteins via this compound Labeling

One of the most significant applications of 15-HDYA is in the global, proteome-wide identification of S-palmitoylated proteins. nih.govnih.gov This metabolic labeling approach, often combined with click chemistry and mass spectrometry, provides a snapshot of the "S-acylproteome" and allows for the assessment of dynamic changes in response to various stimuli. researchgate.netsemanticscholar.org

The general workflow for profiling S-palmitoylated proteins using 15-HDYA is as follows:

Metabolic Labeling: Live cells or organisms are incubated with 15-HDYA, which is metabolically incorporated into S-palmitoylated proteins. researchgate.netsemanticscholar.org

Cell Lysis: The cells are lysed to produce a total protein extract.

Click Chemistry: The alkyne-tagged proteins in the lysate are covalently linked to a reporter molecule containing an azide (B81097) group. researchgate.net The most common reporter is biotin-azide, which facilitates affinity purification. researchgate.net

Enrichment: The biotinylated proteins are captured and enriched using streptavidin-conjugated beads, separating them from the unlabeled proteome. researchgate.net

Identification: The enriched proteins are identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

This powerful methodology has led to the identification of hundreds of S-palmitoylated proteins, including G proteins, receptors, ion channels, and cytoskeletal components. nih.govnih.gov For example, a study using this approach in the heart identified 454 proteins in the "cardiac palmitoylome," revealing the extensive role of this modification in cell junctions, membrane microdomains, and mitochondrial organization. nih.gov By enabling a more dynamic and global view compared to older methods, 15-HDYA labeling has significantly advanced our understanding of the scope and regulation of protein S-palmitoylation in health and disease. nih.govsemanticscholar.org

Bioorthogonal Click Chemistry Applications in Protein Palmitoylation Studies

The study of S-palmitoylation, a reversible lipid modification, has been significantly advanced by the application of bioorthogonal click chemistry. This chemical strategy allows for the detection and analysis of post-translational modifications in complex biological systems without interfering with native cellular processes. researchgate.netjmu.edu A key tool in this field is this compound (15-HDYA), a synthetic analogue of palmitic acid. nih.gov 15-HDYA is structurally identical to the natural 16-carbon fatty acid, except for the presence of a terminal alkyne group. nih.gov This alkyne serves as a "bioorthogonal handle." When introduced to living cells, 15-HDYA is recognized by protein acyltransferases (PATs) and incorporated into proteins at cysteine residues, effectively "tagging" the palmitoylated proteome. nih.govacs.org The alkyne handle can then be selectively reacted with a reporter molecule containing a complementary azide group, enabling visualization and enrichment of these modified proteins. researchgate.netnih.gov This approach provides a powerful, non-radioactive method to investigate the dynamics of protein palmitoylation. researchgate.netnih.gov

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound Conjugates

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most widely used click reaction for studying proteins labeled with 15-HDYA. researchgate.netresearchgate.net This reaction forms a stable triazole linkage between the terminal alkyne of the incorporated 15-HDYA and an azide-functionalized probe. nih.govresearchgate.net The process begins with the metabolic labeling of proteins in living cells or the in vitro enzymatic acylation with 15-HDYA. nih.govnih.gov Following labeling, the cells are lysed, and the proteome is harvested. The CuAAC reaction is then performed on the cell lysate. researchgate.net

The reaction requires a source of copper(I), which is typically generated in situ by the reduction of a copper(II) salt (like copper(II) sulfate) with a reducing agent such as sodium ascorbate. nih.gov The copper(I) species acts as a catalyst, dramatically accelerating the rate of the cycloaddition and ensuring that the reaction proceeds with high efficiency and regioselectivity, exclusively forming the 1,4-disubstituted triazole product. nih.govmdpi.com This specificity is crucial for cleanly labeling the target proteins without significant side reactions. researchgate.net The azide-containing probe can be a fluorophore for visualization or an affinity tag like biotin (B1667282) for enrichment. researchgate.netnih.gov Due to the potential cytotoxicity of copper, the CuAAC reaction is typically performed on cell lysates (in vitro) rather than in living cells. researchgate.net

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Approaches

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful alternative to CuAAC that circumvents the need for a metal catalyst. rsc.org This is a significant advantage as it eliminates concerns about copper-induced cytotoxicity, allowing the reaction to be performed in living cells and organisms. magtech.com.cn The driving force for SPAAC is not a catalyst but the high ring strain of a cyclooctyne (B158145) molecule. magtech.com.cn When a strained cyclooctyne reacts with an azide, the release of this ring strain provides the energy to drive the cycloaddition forward rapidly and efficiently.

In the context of palmitoylation research, the application of SPAAC differs from that of CuAAC. The terminal alkyne of 15-HDYA is not sufficiently reactive for SPAAC. Instead, the strategy involves reacting an azide-modified biomolecule with a reporter probe containing a strained cyclooctyne, such as a derivative of dibenzocyclooctyne (DIBO). nih.govnih.gov For example, a protein could be metabolically labeled with an azide-modified fatty acid, and then reacted with a cyclooctyne-biotin or cyclooctyne-fluorophore conjugate. This metal-free approach is highly bioorthogonal and has been widely used for labeling biomolecules in complex biological environments. magtech.com.cn

Methodologies for Palmitoylated Protein Enrichment and Visualization

Once proteins have been metabolically labeled with 15-HDYA and tagged via a click reaction, a variety of downstream methods can be employed to isolate, identify, and visualize the palmitoylated proteins. These techniques leverage the specific properties of the reporter tags attached through the click chemistry linkage. Common strategies include immunoprecipitation for studying specific proteins, fluorescent labeling for imaging, and biotinylation for large-scale purification and proteomic analysis. researchgate.netnih.govnih.gov

Immunoprecipitation-Based Detection of this compound Labeled Proteins

Combining immunoprecipitation (IP) with click chemistry provides a highly specific and robust method to investigate the palmitoylation status of a single protein of interest. nih.govnih.gov This technique is particularly useful for validating whether a specific protein undergoes palmitoylation and for studying how this modification changes under different cellular conditions. nih.gov

The workflow involves first metabolically labeling cells with 15-HDYA. nih.gov After cell lysis, the target protein is selectively isolated from the entire cellular proteome using an antibody that specifically binds to it. nih.gov This antibody-protein complex is typically captured on magnetic or agarose (B213101) beads. nih.govnih.gov Following the immunoprecipitation and washing steps, the captured protein, still bound to the beads, is subjected to a CuAAC click reaction. An azide-functionalized reporter, such as azide-rhodamine (a fluorophore) or azide-biotin, is "clicked" onto any 15-HDYA that has been incorporated into the target protein. nih.gov The presence of the reporter tag is then detected, for instance, by fluorescence scanning of an SDS-PAGE gel. A positive signal confirms that the specific protein of interest was indeed palmitoylated. nih.govnih.gov This method has been successfully used to assay the palmitoylation of the mu-opioid receptor. nih.govnih.gov

Fluorescent Labeling for Cellular and Subcellular Imaging of Palmitoylation

Fluorescent labeling is a key application of click chemistry that allows for the visualization of palmitoylated proteins within cells. researchgate.net This method provides spatial information, revealing the localization and trafficking of these modified proteins. nih.gov The process starts with the metabolic incorporation of 15-HDYA into cellular proteins. After a period of labeling, the cells are typically fixed and permeabilized to allow the click chemistry reagents to enter. researchgate.net

A fluorescent probe containing an azide group, such as azide-rhodamine or other fluorescent dyes, is then attached to the alkyne handle of the incorporated 15-HDYA via the CuAAC reaction. nih.govresearchgate.net The result is a covalently attached fluorescent tag on every protein that was palmitoylated with the fatty acid analogue. These fluorescently labeled proteins can be visualized in two primary ways:

In-gel Fluorescence: The total cell lysate is separated by SDS-PAGE, and the gel is scanned with a fluorescence scanner. This reveals the entire profile of 15-HDYA-labeled proteins as fluorescent bands. nih.gov

Fluorescence Microscopy: Labeled cells are imaged using a fluorescence microscope. This allows for the visualization of the subcellular distribution of palmitoylated proteins, showing whether they are localized to the plasma membrane, Golgi apparatus, endoplasmic reticulum, or other organelles. researchgate.net

Biotinylation for Affinity Capture and Proteomic Analysis

To identify the full complement of palmitoylated proteins in a cell—the "palmitoyl-proteome"—a biotin tag is used for affinity capture. acs.orgnih.gov Biotin forms an exceptionally strong and specific non-covalent bond with the protein streptavidin, which can be exploited for purification. nih.gov

In this methodology, cells labeled with 15-HDYA are lysed, and the proteome is reacted with an azide-functionalized biotin molecule (e.g., biotin-azide) via CuAAC. acs.org This step attaches a biotin tag to all 15-HDYA-modified proteins. The entire mixture of proteins is then incubated with streptavidin-coated beads. The high affinity of the biotin-streptavidin interaction ensures that only the biotinylated (and therefore palmitoylated) proteins are captured by the beads, while all other proteins are washed away. acs.orgnih.gov The enriched proteins are then eluted from the beads and identified using high-resolution mass spectrometry. nih.gov This powerful proteomic approach has enabled the large-scale identification of hundreds of known and novel palmitoylated proteins in various cell types. acs.orgnih.gov

Functional Implications of Protein Palmitoylation Revealed by this compound Studies

The ability to track and isolate proteins modified with this compound has provided profound insights into how S-palmitoylation orchestrates protein behavior, from dictating a protein's subcellular address to fine-tuning its interactions and catalytic functions.

S-palmitoylation acts as a crucial signal for protein sorting, membrane anchoring, and movement between cellular compartments. nih.gov The attachment of the hydrophobic palmitate chain increases a protein's affinity for cellular membranes, effectively controlling its localization and trafficking patterns. mdpi.com Studies using this compound have been instrumental in dissecting these processes for specific proteins.

By treating cells with this compound and subsequently using click chemistry to attach a fluorescent probe, researchers can visualize the subcellular location of newly palmitoylated proteins. This method has been used to observe the time- and concentration-dependent S-palmitoylation of proteins like the endoplasmic reticulum chaperone calnexin (B1179193) and the mitochondrial enzyme succinate (B1194679) dehydrogenase complex flavoprotein subunit A (SDHA) , confirming their modification status within their respective organelles. mdpi.comnih.gov

A prominent example of palmitoylation-dependent localization is the Ras family of small GTPases, which are key signaling molecules. nih.gov The proper localization of H-Ras and N-Ras to the plasma membrane and Golgi apparatus is dependent on a dynamic cycle of palmitoylation and depalmitoylation. nih.gov Preventing the initial membrane association of Ras proteins through inhibitors of farnesylation, another lipid modification, leads to a loss of H-Ras from the nucleus, demonstrating that membrane tethering is a prerequisite for its correct compartmentalization. nih.gov The use of this compound allows for the direct tracking of the palmitoylated pool of Ras, enabling detailed studies of how this modification directs its movement and signaling activity from specific membrane microdomains. nih.gov

Another example is the yeast chitin (B13524) synthase Chs3 . Palmitoylation of Chs3 by the enzyme Pfa4 in the endoplasmic reticulum is required for its exit from this compartment and subsequent localization to the bud tip and neck for cell wall synthesis. nih.gov Preventing this modification causes Chs3 to be retained in the ER. nih.gov Probing such processes with this compound provides a dynamic view of how palmitoylation serves as a specific trafficking signal.

Table 1: Proteins with Localization Regulated by S-Palmitoylation Studied with Alkyne Analogues

ProteinFunctionEffect of PalmitoylationResearch Application of this compound
Calnexin Endoplasmic Reticulum ChaperoneAnchoring to the ER membraneVisualization and confirmation of S-palmitoylation status in the ER. mdpi.comnih.gov
SDHA Mitochondrial Enzyme (Complex II)Association with the inner mitochondrial membraneTracking of S-palmitoylation within mitochondria. mdpi.comnih.gov
Ras Proteins Signal TransductionAnchoring to plasma membrane and Golgi; regulates subcellular trafficking and signaling. nih.govnih.govEnables direct labeling and tracking of the palmitoylated Ras pool to study its dynamic trafficking. nih.gov
Chs3 Yeast Chitin SynthaseRequired for exit from the ER and localization to the cell bud. nih.govAllows for monitoring the palmitoylation state required for proper intracellular transport. nih.gov

The addition of a palmitoyl group can alter a protein's surface topology and its affinity for other proteins, thereby serving as a molecular switch to control the formation and disassembly of protein complexes. nih.govwikipedia.org S-palmitoylation can promote interactions by concentrating proteins on a membrane surface or induce conformational changes that expose or hide binding interfaces. nih.gov

The this compound toolkit is a powerful method for identifying palmitoylation-dependent protein interactions. After metabolic labeling, a biotin tag can be "clicked" onto the alkyne handle. This allows for the affinity purification of the palmitoylated protein of interest along with its binding partners, which can then be identified by mass spectrometry. nih.gov This strategy creates a snapshot of the "interactome" of a protein in its palmitoylated state.

A clear example of this regulation is the trafficking of the AMPA receptor , a glutamate (B1630785) receptor essential for synaptic transmission. nih.gov Palmitoylation of the GluR subunit C-terminus inhibits the receptor's interaction with the scaffolding protein 4.1N . nih.gov This disruption facilitates the internalization of the receptor from the cell surface, thus modulating synaptic strength. nih.gov Studies using palmitoylation-deficient mutants have confirmed this mechanism, and this compound-based methods provide a means to isolate the AMPA receptor complex in its palmitoylated state to confirm the absence of 4.1N. nih.gov

Furthermore, the assembly of large signaling complexes is often regulated by this modification. For instance, the deubiquitinating enzyme USP15 regulates the dynamic protein-protein interactions within the spliceosome, a massive complex responsible for RNA splicing. nih.gov While not directly shown with this compound, the principle that post-translational modifications regulate these interactions is well-established. nih.gov The application of alkyne-palmitate labeling could precisely determine which spliceosomal proteins are palmitoylated and how this modification affects their association with partners like USP15 or other core components during the splicing cycle.

Table 2: Examples of Palmitoylation-Modulated Protein Interactions

Palmitoylated ProteinInteracting Partner(s)Functional Consequence of InteractionRelevance of this compound
AMPA Receptor (GluR subunit) Protein 4.1NPalmitoylation inhibits interaction with 4.1N, promoting receptor internalization. nih.govAllows for the isolation of the palmitoylated receptor to analyze its specific binding partners. nih.gov
Spliceosome Components (e.g., PRP31) Other spliceosome proteins (e.g., PRP8), USP15Dynamic assembly and disassembly of the spliceosome complex required for RNA splicing. nih.govCan be used to identify palmitoylated spliceosome proteins and their interaction states during splicing.
Ras Proteins Effector proteins (e.g., Raf kinases), Scaffolding proteinsPalmitoylation is required for membrane localization, which is essential for engaging downstream effectors. nih.govEnables pulldown of the palmitoylated Ras population to identify its nucleotide-state-dependent interactome. nih.gov

Beyond localization and interactions, S-palmitoylation can directly influence a protein's three-dimensional structure and, consequently, its intrinsic function, such as enzymatic activity. mdpi.com The insertion of the 16-carbon lipid chain into a membrane or its interaction with hydrophobic pockets within the protein can stabilize specific conformations or induce structural rearrangements necessary for activity. nih.govbiorxiv.org

Studies on enzymes that process fatty acids provide insight into this mechanism. The Mycobacterium tuberculosis enzyme FadD5 , a fatty acyl-CoA synthetase, shows a preference for long-chain fatty acids like palmitic acid. biorxiv.orgbiorxiv.org Its catalytic cycle involves significant conformational changes, and the binding of substrates like palmitoyl-CoA influences the enzyme's stability and structure. biorxiv.orgbiorxiv.org A specific "Gate (G) motif" within the enzyme is thought to change conformation to accommodate the fatty acyl chain during catalysis. biorxiv.orgbiorxiv.org While these studies did not use this compound, they establish a clear link between palmitate binding and enzyme conformation. Using this compound as a substrate for such enzymes would allow researchers to label the active enzyme and use probes to study these conformational shifts, for instance, through fluorescence resonance energy transfer (FRET) or other biophysical techniques.

The general principle is that palmitoylation can alter protein conformation by tethering a part of the polypeptide chain to a membrane, which can change the orientation of adjacent domains. nih.gov This can directly impact an enzyme's active site. If the active site is brought into a more favorable (or unfavorable) orientation, the enzyme's catalytic rate will be modulated. nih.gov Investigating these effects is a key application of this compound. By creating a homogenous population of a protein labeled with the alkyne analog, researchers can conduct kinetic assays and compare the activity to the non-palmitoylated version, thereby quantifying the direct impact of the lipid modification on catalytic function. nih.gov

Investigations into Lipid Metabolism and Trafficking Using 15 Hexadecynoic Acid

Tracing of 15-Hexadecynoic Acid Incorporation into Diverse Cellular Lipid Classes

Once introduced to cells, this compound, like its natural counterpart palmitic acid, is activated to its coenzyme A (CoA) derivative, 15-hexadecynoyl-CoA. This activation is a prerequisite for its incorporation into various lipid classes. researchgate.net While a significant body of research has focused on the incorporation of 15-HDYA into proteins via S-palmitoylation, its journey into the broader lipidome is an area of active investigation. nih.govnih.govresearchgate.net

The metabolic fate of fatty acids is diverse; they can be esterified into neutral storage lipids, primarily triacylglycerols (TGs), or incorporated into the membrane-forming phospholipids (B1166683) (PLs). nih.govnih.gov Studies using other fatty acid tracers have shown that the distribution between these classes is a dynamic process. researchgate.net For instance, in some cell types, exogenous fatty acids are rapidly incorporated into phospholipids, which can then be remodeled, with the fatty acid subsequently transferred to triacylglycerols for storage.

While specific quantitative data on the distribution of 15-HDYA across different lipid classes is not extensively available in the reviewed literature, the general principles of fatty acid metabolism suggest its incorporation into major phospholipid classes such as phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), and phosphatidylinositol (PI), as well as into triacylglycerols. The relative distribution would likely depend on the cell type and its metabolic state. The terminal alkyne group allows for the subsequent detection of these 15-HDYA-containing lipids using click chemistry, enabling researchers to trace their subcellular localization and abundance. limes-institut-bonn.de

Table 1: Investigated Cellular Lipid Classes for Fatty Acid Incorporation

Lipid ClassAbbreviationPrimary Function
PhosphatidylcholinePCMajor structural component of cell membranes
PhosphatidylethanolaminePEKey component of inner mitochondrial membrane
PhosphatidylinositolPIInvolved in cell signaling and membrane trafficking
TriacylglycerolTGPrimary form of energy storage in cells

Analysis of Fatty Acid Beta-Oxidation Pathways with this compound as a Tracer

Fatty acid beta-oxidation is the primary catabolic pathway for breaking down fatty acids to generate energy. This process involves a series of enzymatic reactions that sequentially shorten the fatty acyl-CoA chain, releasing acetyl-CoA in each cycle. The use of fatty acid analogues with terminal modifications, such as the alkyne group in 15-HDYA, presents a powerful method to study the intermediates of this pathway.

As 15-hexadecynoyl-CoA enters the beta-oxidation spiral, it undergoes successive rounds of oxidation. Each cycle would theoretically produce a shortened alkynyl-acyl-CoA intermediate. These intermediates can be captured and identified using mass spectrometry, providing a snapshot of the beta-oxidation process. Studies utilizing other terminally alkynyl fatty acids have successfully demonstrated the ability to detect these chain-shortened metabolites.

While direct studies detailing the specific intermediates of 15-HDYA beta-oxidation were not prevalent in the searched literature, research on the saturated odd-chain fatty acid pentadecanoic acid (C15:0) confirms that it is metabolized via beta-oxidation, ultimately yielding propionyl-CoA. nih.govresearchgate.netnih.gov This suggests that 15-HDYA would also be processed by the beta-oxidation machinery. The analysis of the resulting alkynyl-containing short-chain fatty acids can provide insights into the rate and regulation of this crucial metabolic pathway. For example, the accumulation of specific intermediates could indicate a bottleneck or dysfunction in the enzymatic cascade.

Assessment of Overall Cellular Lipidome Dynamics in Response to this compound Labeling

The introduction of an exogenous fatty acid, even a tracer amount of 15-HDYA, can perturb the delicate balance of the cellular lipidome. Lipidomics, the large-scale study of cellular lipids, allows for a comprehensive analysis of these changes. By employing mass spectrometry-based techniques, researchers can quantify hundreds of different lipid species, providing a detailed picture of the cellular lipid landscape after 15-HDYA labeling. nih.govnih.gov

Studies on other fatty acids have shown that their introduction can lead to significant shifts in the abundance of various lipid classes and the acyl chain composition of existing lipids. For instance, an influx of a specific fatty acid can alter the saturation level of cellular membranes by being incorporated into phospholipids, or it can be elongated or desaturated to produce other fatty acid species.

While specific lipidomic datasets for 15-HDYA treatment are not widely published, studies on the closely related pentadecanoic acid (C15:0) have shown that it can cause global changes in the yeast lipidome. mdpi.com It is plausible that labeling with 15-HDYA would similarly induce alterations in the cellular lipid profile, which could be monitored over time to understand the dynamics of lipid homeostasis. Such studies could reveal how cells adapt to changes in fatty acid availability and how these adaptive mechanisms might be altered in disease states.

Comparative Studies with Other Alkynyl Fatty Acid Analogs in Lipid Flux Research

This compound is part of a larger toolkit of alkynyl fatty acid analogs used in lipid research. A common analog used in many studies is 17-octadecynoic acid (17-ODYA), an alkyne-containing analog of stearic acid. Comparative studies between these different probes are crucial for understanding their respective metabolic behaviors and for selecting the most appropriate tracer for a given biological question.

One key area of comparison has been in the context of protein palmitoylation. Some studies have indicated that certain protein acyltransferases may exhibit different efficiencies in attaching fatty acid chains of varying lengths, such as the C16 chain of 15-HDYA versus the C18 chain of 17-ODYA. nih.gov This highlights that the choice of alkynyl fatty acid can influence the labeling of specific protein substrates.

In the broader context of lipid metabolism, the chain length of the fatty acid analog can influence its partitioning between different metabolic pathways. For example, shorter-chain fatty acids may be more readily directed towards beta-oxidation, while longer-chain fatty acids might be preferentially incorporated into storage lipids. A direct comparative analysis of the metabolic fate of 15-HDYA versus other alkynyl fatty acids would provide valuable information on how chain length affects fatty acid trafficking and metabolism. Such studies would allow researchers to select the most suitable probe to investigate specific aspects of lipid flux, whether it be membrane synthesis, energy storage, or catabolism.

Table 2: Common Alkynyl Fatty Acid Analogs in Lipid Research

Compound NameAbbreviationCorresponding Saturated Fatty AcidCarbon Chain Length
This compound15-HDYAPalmitic acid16
17-Octadecynoic acid17-ODYAStearic acid18

Advanced Methodological Developments and Analytical Strategies Utilizing 15 Hexadecynoic Acid

Optimization of Cellular Uptake and Incorporation Efficiency of 15-Hexadecynoic Acid Analogs

The efficacy of bioorthogonal labeling techniques is fundamentally dependent on the cellular uptake and incorporation of the chemical reporter. jove.com For fatty acid analogs like 15-HDYA, challenges such as poor solubility in aqueous cell culture media can limit their availability and lead to underrepresentation of acylated proteins in proteomic studies. jove.comnih.gov Research has demonstrated that the delivery method significantly impacts the incorporation efficiency of these analogs.

ParameterDirect Addition to MediaOptimized Delivery (Saponification + FAFBSA)Rationale for Improvement
SolubilityLow, especially for long-chain analogsHighSaponification converts the fatty acid to a more soluble salt form. researchgate.net
Cellular UptakeLimited and variableEnhanced and more consistentFAFBSA acts as a carrier, facilitating efficient transport across the cell membrane. nih.gov
Detection SensitivityLower, may miss less abundant acylated proteinsSignificantly higherImproved cellular incorporation leads to a stronger signal after click chemistry reaction. jove.com
ApplicabilityLess effective for longer-chain analogs (e.g., 17-ODYA)Effective for a wide range of analogs, including 15-HDYA and 17-ODYAThe method overcomes the inherent poor solubility of longer alkyl chains. nih.gov

This improved labeling efficiency is crucial for accurately profiling the full complement of fatty-acylated proteins and can be combined with other advanced techniques for more comprehensive analysis. jove.comnih.gov

Integration with Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) for Quantitative Proteomics and Lipidomics

The combination of 15-HDYA labeling with liquid chromatography-high-resolution mass spectrometry (LC-HRMS) provides a powerful platform for both quantitative proteomics and lipidomics. mdpi.com LC-HRMS is the method of choice for analyzing complex biological samples due to its high sensitivity, specificity, and accuracy. miami.edunih.gov This integrated approach allows researchers to track the metabolic fate of 15-HDYA within a single sample, observing its incorporation into both proteins (via S-palmitoylation) and various lipid species. mdpi.com

The workflow typically involves several key steps:

Metabolic Labeling : Cells are incubated with 15-HDYA, which is taken up and activated to 15-hexadecynoyl-CoA. mdpi.com This activated form is then used by cellular enzymes for protein acylation or as a building block for the synthesis of complex lipids.

Sample Preparation : After labeling, cells are harvested, and proteins and lipids are extracted. The alkyne-tagged molecules are then "clicked" to a reporter tag. For proteomics, this is often an azide-biotin tag, which allows for the enrichment of labeled proteins using streptavidin beads. acs.org For lipidomics, the extract can be directly analyzed or clicked to a charged azide (B81097) probe to enhance ionization and detection by MS. nih.gov

LC-HRMS Analysis : The enriched proteins are digested into peptides, which are then separated by high-performance liquid chromatography (HPLC) and analyzed by a high-resolution mass spectrometer, such as an Orbitrap or Q-TOF instrument. nih.govnih.gov Similarly, lipid extracts are separated by LC and analyzed by HRMS to identify and quantify the full spectrum of 15-HDYA-containing lipids. mdpi.commiami.edu

This dual analysis provides a comprehensive snapshot of fatty acid metabolism, revealing not only which proteins are palmitoylated but also how the fatty acid is distributed among different lipid classes, offering insights into metabolic flux and homeostasis. mdpi.com

StageProteomics Workflow ComponentLipidomics Workflow ComponentKey Technology/Reagent
LabelingIncubation of live cells with 15-HDYA. mdpi.comIncubation of live cells with 15-HDYA. mdpi.comThis compound (15-HDYA)
EnrichmentClick reaction with Biotin-Azide, followed by streptavidin affinity purification. acs.orgLipid extraction (e.g., Bligh-Dyer or MTBE method).Biotin-Azide, Streptavidin Beads
SeparationNano-flow reverse-phase liquid chromatography (nLC) of tryptic peptides. nih.govReverse-phase or HILIC liquid chromatography of lipid species. nih.govHPLC / UHPLC systems
DetectionTandem Mass Spectrometry (MS/MS) for peptide sequencing and identification. nih.govHigh-Resolution Mass Spectrometry (HRMS) for accurate mass measurement and lipid identification. miami.eduOrbitrap, Q-TOF Mass Spectrometers
QuantificationLabel-free quantification (LFQ) or stable isotope-based methods (e.g., SILAC). nih.govPeak area integration of identified lipid species. biorxiv.orgProteomics/Lipidomics Software (e.g., MaxQuant, LipidSearch)

Combination with Pulse-Chase and Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) Techniques

To study the dynamics of protein acylation, 15-HDYA labeling can be powerfully combined with pulse-chase experiments and Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC). jove.comnih.gov This multi-layered approach allows for the simultaneous measurement of protein synthesis, degradation, and post-translational modification, providing unprecedented temporal resolution. plos.orgnih.gov

SILAC is a metabolic labeling strategy where two cell populations are grown in media containing either "light" (normal) or "heavy" (¹³C- or ¹⁵N-labeled) essential amino acids, such as lysine (B10760008) and arginine. thermofisher.comcuni.cz This results in two distinct, mass-differentiated proteomes that can be mixed and analyzed in a single MS run, allowing for highly accurate relative quantification of protein abundance. cuni.cz

A pulse-chase SILAC (pcSILAC) experiment combined with 15-HDYA would proceed as follows:

SILAC Labeling : Cells are fully labeled with heavy amino acids.

Pulse : The "heavy" medium is replaced with "light" medium that also contains 15-HDYA for a short period (the "pulse"). During this time, newly synthesized proteins will be "light" and can become acylated with 15-HDYA.

Chase : The pulse medium is removed and replaced with fresh "light" medium without 15-HDYA. Samples are collected at various time points during this "chase" period.

Analysis : 15-HDYA-labeled proteins are enriched and analyzed by LC-MS/MS. The ratio of heavy-to-light peptides for a given protein reveals its turnover rate, while the presence of the 15-HDYA modification provides information on the dynamics of its acylation and deacylation. plos.orgnih.gov

This combination enables researchers to answer complex questions, such as whether acylation occurs on newly synthesized or pre-existing protein pools, and to determine the half-life of specific acylation events. This approach has been instrumental in revealing the dynamic nature of protein turnover and modification in response to various cellular stimuli. nih.govnih.gov

Experimental PhaseActionInformation GainedKey Reagents
Initial GrowthCulture cells in "heavy" SILAC medium until full incorporation.Establishes a baseline proteome where all existing proteins are "heavy".¹³C₆,¹⁵N₂-Lysine; ¹³C₆,¹⁵N₄-Arginine
PulseSwitch to "light" SILAC medium containing 15-HDYA.Labels newly synthesized proteins as "light" and tags acylated proteins with an alkyne group."Light" Lys/Arg; this compound
ChaseSwitch to "light" SILAC medium without 15-HDYA; collect at time points.Allows for the tracking of the degradation of "heavy" proteins and the turnover of the acylation mark."Light" Lys/Arg
Enrichment & AnalysisLyse cells, click-react with Azide-Biotin, purify on streptavidin, and analyze by LC-MS/MS.Quantifies the synthesis and degradation rates (Light/Heavy ratios) of specific acylated proteins. nih.govAzide-Biotin, Trypsin, LC-MS/MS

Development of Novel Fluorescent Probes and Detection Systems for Click Chemistry

The detection of 15-HDYA-labeled biomolecules relies on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, which covalently links the alkyne-functionalized fatty acid to an azide-containing reporter probe. nih.govnih.gov The versatility of this system stems from the wide variety of available azide probes, with significant research focused on developing novel fluorescent probes and detection systems to enhance sensitivity, specificity, and application range. cambridge.org

Early and common methods use azide-derivatized fluorophores like Oregon Green 488 or Cyanine dyes (e.g., Cy5.5) for in-gel fluorescence or microscopy. frontiersin.orgbiorxiv.org These allow for the visualization of global protein palmitoylation or the localization of acylated proteins within the cell. frontiersin.orgresearchgate.net However, the development of new probes aims to overcome certain limitations and expand capabilities:

Improved Sensitivity and Compatibility : Researchers have synthesized and tested various azide reporters with different spacer components to improve their ability to penetrate hydrophobic membrane environments and efficiently react with the alkyne tag. researchgate.net The development of picolyl-azide reporters allows for the use of lower, less cytotoxic concentrations of the copper catalyst, which is crucial for preserving the fluorescence of genetically encoded reporters like GFP, enabling co-imaging studies. researchgate.netresearchgate.net

Multiplexing and Advanced Imaging : The availability of azide probes with distinct spectral properties allows for multiplexed experiments. Furthermore, the small size of the azide/alkyne tag enables the use of super-resolution microscopy and even electron microscopy (using azido-biotin followed by gold-conjugated streptavidin) to visualize lipid localization at the highest spatial resolutions. nih.gov

Fluorogenic Probes : A significant innovation is the creation of fluorogenic probes, which are non-fluorescent until they undergo the click reaction. tenovapharma.com This dramatically reduces background noise and eliminates the need for washing steps to remove unreacted probes, making them ideal for real-time imaging of acylation events in living systems.

Probe TypeExamplePrimary ApplicationKey Advantage
Fluorescent AzidesAzide-Alexa Fluor 488, Cy5.5-AzideIn-gel fluorescence, microscopy, flow cytometryDirect visualization and robust signal. frontiersin.orgbiorxiv.org
Affinity Tag AzidesAzide-Biotin, Desthiobiotin-AzideEnrichment of labeled proteins/peptides for mass spectrometry.Allows for purification and identification of labeled molecules. acs.org
Picolyl AzidesPicolyl Azide-DyesLive-cell imaging, co-localization with fluorescent proteins.Reduces required copper catalyst concentration, preserving GFP fluorescence. researchgate.net
Fluorogenic ProbesMaP555-AzideReal-time imaging in living cells.Fluorescence is activated upon reaction, minimizing background signal. tenovapharma.com
Mass Spectrometry ReportersAzide-C171 ProbeEnhanced detection in MS-based lipidomics.Adds a permanent positive charge to the lipid, improving ionization efficiency. nih.gov

Comparative Analysis with Traditional Radiolabeling Methods for Protein Acylation

Prior to the development of bioorthogonal chemical reporters like 15-HDYA, the gold standard for studying protein acylation was metabolic labeling with radioactive fatty acids, such as ³H-palmitic acid. Detection was then carried out via autoradiography. While groundbreaking, this method has several significant drawbacks that are overcome by the 15-HDYA and click chemistry approach.

The click chemistry-based method offers a non-radioactive, more sensitive, and technically simpler alternative. nih.govmdpi.com It avoids the extensive safety precautions, specialized equipment, and waste disposal issues associated with handling radioisotopes. Furthermore, the signal detection via fluorescence or biotin-streptavidin is often faster and provides higher resolution than the long exposure times required for autoradiography. mdpi.com The versatility of click chemistry, allowing for the attachment of various tags (fluorescent, affinity, etc.), provides a much broader experimental scope than radiolabeling, which is limited to a single detection modality. nih.gov

Feature15-HDYA with Click ChemistryTraditional Radiolabeling (e.g., ³H-Palmitate)
Detection PrincipleBioorthogonal alkyne tag reacted with an azide probe (e.g., fluorescent or biotin). mdpi.comIncorporation of a radioactive isotope detected by autoradiography.
SafetyNon-radioactive, significantly lower hazard. Reagents require standard chemical handling.Radioactive, requires specialized handling, licensing, and waste disposal. nih.gov
SensitivityHigh; can be enhanced by enrichment or sensitive fluorescent probes. nih.govGenerally lower sensitivity and signal-to-noise ratio.
ResolutionHigh; compatible with high-resolution microscopy and gel imaging. mdpi.comLow; autoradiography produces diffuse bands and long exposure times are needed.
VersatilityExtremely high; alkyne tag can be reacted with probes for fluorescence, affinity purification (proteomics), or microscopy. nih.govLow; limited to detection of radioactivity.
Time & ThroughputRapid; detection can be performed in hours. Amenable to high-throughput formats.Slow; autoradiography can require days to weeks of exposure.

Specific Research Applications and Case Studies Involving 15 Hexadecynoic Acid

Studies on G-Protein Coupled Receptors (GPCRs), with Focus on Mu-Opioid Receptor Palmitoylation

15-Hexadecynoic acid (15-HDYA) has emerged as a critical chemical probe for investigating the post-translational modification of G-protein coupled receptors (GPCRs), particularly the palmitoylation of the mu-opioid receptor (MOR). nih.govnih.gov Palmitoylation, the reversible attachment of the 16-carbon palmitic acid to cysteine residues, is a key regulator of GPCR function, influencing everything from receptor localization and stability to signaling and protein-protein interactions. nih.govyoutube.com

A significant challenge in studying protein palmitoylation has been the limitations of traditional methods, such as radiolabeling with [3H] palmitate, which often suffer from low specific activity and require long exposure times. nih.gov Bioorthogonal click chemistry, utilizing fatty acid analogs with "clickable" chemical handles, offers a powerful alternative. nih.gov In this context, 15-HDYA, which is structurally identical to palmitic acid except for a terminal alkyne group, has proven to be a highly effective tool. nih.gov

Researchers have developed an assay that combines metabolic labeling of cells with 15-HDYA, followed by immunoprecipitation of the target protein and a "click" reaction with an azide-labeled fluorescent tag. nih.gov This method provides a rapid, non-isotopic, and efficient way to detect the palmitoylation status of specific proteins like MOR. nih.govnih.gov

Comparative studies have shown that 15-HDYA is more efficiently incorporated into the mu-opioid receptor than other alkyne-tagged fatty acid probes, such as 17-octadecynoic acid (17-ODYA). nih.gov In one study, a direct comparison revealed a 15% decrease in the incorporation of 17-ODYA into MOR compared to 15-HDYA, highlighting the utility of the 16-carbon chain analog for studying this specific modification. nih.gov

The insights gained from using 15-HDYA are crucial for understanding the complex regulation of MOR. Palmitoylation is known to affect:

Receptor Dimerization and G protein Coupling: Studies have shown that preventing palmitoylation can reduce receptor dimerization and its association with Gα proteins. youtube.com

Receptor Localization: Palmitoylation can target GPCRs to specific membrane microdomains, such as lipid rafts. nih.govyoutube.com

Signaling Pathways: The palmitoylation state of a receptor can influence its signaling preferences, directing responses through particular G proteins. youtube.com

The successful application of 15-HDYA in studying MOR palmitoylation demonstrates its value as a chemical probe for dissecting the intricate roles of this lipid modification in the function of a wide range of GPCRs, which are major targets for therapeutic drugs. nih.govprinceton.edu

Receptor StudiedKey Finding with 15-HDYAImplication
Mu-Opioid Receptor (MOR)More efficient incorporation compared to 17-ODYA for detecting palmitoylation. nih.govEstablishes 15-HDYA as a superior probe for studying MOR acylation.
General GPCRsProvides a rapid and non-isotopic method to assay palmitoylation status. nih.govnih.govFacilitates research into the role of palmitoylation in GPCR function and signaling.

Analysis of Cytoskeletal and Membrane Protein Acylation, including Calnexin (B1179193) and Succinate (B1194679) Dehydrogenase Complex Flavoprotein Subunit A (SDHA)

The application of this compound extends to the study of a broad range of cellular proteins, including those integral to the cytoskeleton and cellular membranes like the endoplasmic reticulum (ER) chaperone calnexin and the mitochondrial protein Succinate Dehydrogenase Complex Flavoprotein Subunit A (SDHA). nih.gov Using a "clickable" version of the fatty acid, this compound (often denoted as 15-YNE in this context), researchers can metabolically label cells and track the S-palmitoylation of these proteins. nih.gov

Studies have demonstrated a time- and concentration-dependent S-palmitoylation of both calnexin and SDHA in various cell types using 15-YNE. nih.gov This methodology allows for the detection of S-palmitoylation through either a clickable fluorophore or a biotin (B1667282) azide (B81097), which can then be followed by immunoprecipitation for specific protein analysis. nih.gov

Calnexin: Calnexin is a crucial ER chaperone involved in the folding of glycoproteins. nih.govmdpi.com Research has revealed that calnexin is palmitoylated on two cysteine residues (C502 and C503) located near its transmembrane domain. mdpi.com This modification is not static; rather, it is a dynamic process mediated exclusively by the ER-resident palmitoyltransferase DHHC6. nih.govmdpi.com The use of fatty acid probes has been instrumental in uncovering the functional significance of calnexin palmitoylation, which includes:

Localization: Palmitoylation promotes the concentration of calnexin in the perinuclear rough ER. nih.gov

Supercomplex Formation: The modification is essential for the association of calnexin with the ribosome-translocon complex (RTC), forming a supercomplex that recruits the actin cytoskeleton for stabilization. nih.gov

Chaperone Function: The ability of calnexin to assist in protein folding is dependent on its palmitoylation status. mdpi.com

Succinate Dehydrogenase Complex Flavoprotein Subunit A (SDHA): SDHA is a key catalytic subunit of Complex II of the mitochondrial respiratory chain, playing a role in both the citric acid cycle and the electron transport chain. nih.govijbs.com The finding that SDHA undergoes S-palmitoylation, as detected by metabolic labeling with 15-YNE, opens new avenues for understanding the regulation of mitochondrial function. nih.gov While detailed functional consequences of SDHA palmitoylation are still under investigation, this modification could potentially influence the assembly, stability, or enzymatic activity of the succinate dehydrogenase complex.

The use of this compound as a chemical reporter provides a powerful tool to investigate the acylation of these and other essential cellular proteins, offering insights into how this modification regulates their function, localization, and interaction with other cellular components. nih.gov

ProteinFunctionKey Finding with this compound Analog (15-YNE)
Calnexin ER Chaperone, protein folding nih.govmdpi.comDemonstrated time- and concentration-dependent S-palmitoylation. nih.gov
SDHA Mitochondrial Respiratory Chain, Citric Acid Cycle nih.govijbs.comIdentified as an S-palmitoylated protein through metabolic labeling. nih.gov

Research on Viral Protein Acylation and its Role in Pathogenesis (e.g., SARS-CoV-2 Spike Protein Palmitoylation)

This compound (15-HDYA) has been a valuable tool in virology, particularly in understanding how viruses hijack host cell machinery for their own replication and pathogenesis. nih.gov A prime example is the research into the palmitoylation of the SARS-CoV-2 Spike (S) protein. nih.govresearchgate.net

The S protein of SARS-CoV-2 is essential for viral entry into host cells. nih.govnih.gov Its cytosolic domain contains a cluster of highly conserved cysteine residues that are sites for S-palmitoylation, a post-translational modification where palmitate is attached by host cell enzymes. researchgate.netmdpi.com This modification is critical for the virus life cycle. researchgate.netnih.gov

To study this process, scientists have used 15-HDYA as a "clickable" palmitate analog. nih.gov In these experiments, cells expressing the SARS-CoV-2 Spike protein are cultured in the presence of 15-HDYA. nih.gov The fatty acid analog is incorporated into the S protein, which can then be isolated and visualized by "clicking" it to a fluorescent azide tag. nih.gov This technique has provided direct evidence that the Spike protein is indeed palmitoylated. nih.gov

Key findings from research utilizing this and related methods include:

Identification of Palmitoylation Sites: Multiple cysteine residues in the juxtamembrane region of the Spike protein's cytoplasmic tail are palmitoylated. researchgate.netnih.gov

Involvement of Host Enzymes: The host protein palmitoyltransferase ZDHHC5 has been identified as an enzyme that interacts with and palmitoylates the Spike protein. researchgate.netmdpi.com Overexpression of ZDHHC5 leads to hyper-palmitoylation of the Spike protein, while silencing it reduces palmitoylation. researchgate.net Another study implicated DHHC9 in this process. nih.gov

Functional Importance for Infectivity: Palmitoylation of the Spike protein is crucial for viral infectivity. nih.govnih.gov Preventing this modification, for instance by inhibiting the host's fatty acid synthesis pathway, can eliminate Spike palmitoylation and reduce the ability of coronaviruses to form viral plaques in cell cultures. nih.govresearchgate.net This suggests that palmitoylation is essential for the proper assembly and function of new viral particles. nih.gov

These studies, facilitated by tools like 15-HDYA, have established Spike protein palmitoylation as a potential therapeutic target. By inhibiting the host enzymes responsible for this modification, it may be possible to treat SARS-CoV-2 and other coronavirus infections. researchgate.netmdpi.com

Virus/ProteinResearch Application of 15-HDYAKey Finding
SARS-CoV-2 Spike Protein Metabolic labeling as a "clickable" palmitate analog. nih.govConfirmed that the Spike protein is covalently modified by palmitoylation. nih.gov
Human Coronavirus 229E (Related studies)Silencing the host enzyme ZDHHC5 reduced the virus's ability to form plaques. researchgate.net
Murine Coronavirus (Related studies)Inhibition of fatty acid synthesis, which prevents palmitoylation, promoted survival in infected mice. researchgate.net

Examination of Protein Acylation in the Context of Neurodegenerative Disorders and Inflammatory Conditions

Protein acylation, including palmitoylation, is a critical post-translational modification that regulates the function of numerous proteins involved in neuronal health and inflammatory signaling. While direct studies extensively using this compound in specific neurodegenerative or inflammatory diseases are emerging, its application as a chemical probe in other fields provides a clear framework for its potential use in these crucial research areas. nih.gov

Neurodegenerative Disorders: Alterations in protein acetylation and other acylation events are increasingly implicated in the pathology of neurodegenerative diseases like Alzheimer's disease (AD), Parkinson's disease, and Huntington's disease. These modifications can affect protein clearance, aggregation, and localization, all of which are central to the progression of these disorders. For example, altered acetylation of the tau protein is associated with the formation of neurofibrillary tangles in AD.

The 12/15-Lipoxygenase (12/15LO) pathway, which is involved in the metabolism of fatty acids, has been highlighted as a potential player in AD pathogenesis, influencing the metabolism of amyloid-β and tau. nih.gov Given that this compound can be used to track fatty acid metabolism and protein modification, it represents a valuable tool for investigating how these pathways are dysregulated in the brain. nih.gov By using "clickable" 15-HDYA, researchers could potentially identify novel proteins whose acylation status changes during the course of neurodegenerative diseases, providing new insights into disease mechanisms and potential therapeutic targets.

For instance, studies on adjuvant-induced arthritis in animal models have shown that targeting cells that overexpress the Interleukin-15 receptor (IL-15R) can reduce inflammation. nih.gov While this study did not directly use 15-HDYA, it highlights the importance of cell-surface receptor signaling in inflammation. As a tool to study the life cycle and function of such receptors, 15-HDYA could be used to investigate how palmitoylation affects the inflammatory signaling of key immune receptors and proteins. This could lead to a better understanding of chronic inflammatory conditions and the development of novel anti-inflammatory strategies.

The established utility of this compound for metabolic labeling and proteomic studies makes it a powerful candidate for advancing our understanding of the complex role of protein acylation in the brain and the immune system.

Exploration of this compound in Cancer Cell Biology and Related Signaling Pathways

Protein palmitoylation plays a dual role in cancer biology, modifying both oncogenes and tumor suppressors to regulate their function, stability, and subcellular localization. mdpi.com This dynamic post-translational modification is crucial for various signaling pathways that drive tumor progression. This compound, as a clickable chemical reporter, is a powerful tool for the metabolic labeling and identification of these palmitoylated proteins, thereby helping to elucidate their roles in cancer. nih.gov

The aberrant activity of signaling pathways is a hallmark of cancer. Palmitoylation has been shown to be a key regulatory mechanism in several of these pathways:

EGFR Signaling: The Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers, is palmitoylated. This modification, mediated by enzymes like fatty acid synthase (FASN) and the palmitoyltransferase ZDHHC20, promotes EGFR stability and activity. Inhibiting this process can weaken downstream signaling and suppress tumor cell growth. mdpi.com

Ras Signaling: The oncogenic Ras proteins (e.g., NRAS, HRAS) require palmitoylation for their proper localization to the cell membrane, which is essential for their cancer-causing activity. The enzyme ZDHHC9 is a critical mediator of Ras palmitoylation, and its downregulation can inhibit Ras signaling and oncogenicity. mdpi.com

PI3K/AKT/mTOR Signaling: This pathway, central to cell growth and survival, is also regulated by palmitoylation. For example, palmitoylation of mTOR by the enzyme ZDHHC22 has been shown to attenuate AKT signaling in breast cancer cells. nih.gov Conversely, palmitoylation of other components can promote signaling.

The use of fatty acid analogs like this compound allows for proteomic screening to identify the full spectrum of palmitoylated proteins in cancer cells. This can reveal novel cancer-associated proteins and pathways. For example, a proteomic analysis of 15 palmitoylation studies identified pancreatic ductal adenocarcinoma as a disease highly enriched in known palmitoylation targets, suggesting a significant role for this modification in pancreatic cancer.

By enabling the specific labeling and analysis of acylated proteins, this compound facilitates research into:

Identifying novel palmitoylated oncoproteins and tumor suppressors.

Understanding how palmitoylation affects protein-protein interactions and signaling cascades in cancer cells.

Screening for inhibitors of palmitoyltransferases (ZDHHC enzymes) or depalmitoylating enzymes (thioesterases) as potential cancer therapeutics. mdpi.com

Signaling Pathway/ProcessKey Palmitoylated Proteins/EnzymesRole of Palmitoylation in Cancer
EGFR Signaling EGFR, FASN, ZDHHC20 mdpi.comPromotes receptor stability and activity, driving tumor growth. mdpi.com
Ras Signaling NRAS, HRAS, ZDHHC9 mdpi.comEssential for membrane localization and oncogenic function. mdpi.com
PI3K/AKT/mTOR Signaling mTOR, ZDHHC22, AKT nih.govCan either enhance or suppress signaling depending on the specific protein modified. nih.gov
Tumorigenesis CKAP4, LRP6Overexpression and palmitoylation of these proteins can promote cancer progression.

Elucidation of Small VCP-Interacting Protein (SVIP) Acylation and its Impact on Protein Localization

Recent research has implicated the acylation of the Small VCP-Interacting Protein (SVIP) in the pathology of multisystem proteinopathy (MSP), a rare genetic disorder. SVIP is a small protein that acts as an adaptor for Valosin-Containing Protein (VCP), directing it to cellular locations like autophagosomes and lysosomes. VCP itself is a critical player in numerous cellular processes, including protein quality control and degradation pathways like endoplasmic reticulum-associated degradation (ERAD).

Bioinformatic predictions suggested that SVIP could undergo two types of fatty acylation: N-myristoylation at a glycine (B1666218) residue and S-palmitoylation at nearby cysteine residues. Using metabolic labeling techniques, which could involve probes like this compound for tracking palmitoylation, researchers have confirmed that SVIP is indeed dual-acylated. Specifically, it is myristoylated at glycine 2 and palmitoylated at cysteines 4 and 7.

This dual-acylation has a profound impact on the function and localization of SVIP. Key findings include:

Modulation of Protein Localization: The acylation of SVIP is critical for its proper localization within the cell. This modification, in turn, influences the localization of its binding partner, VCP, directing it to autophagosomes.

Toxic Interaction in Disease: A disease-associated variant of VCP, R155H-VCP, which is responsible for a significant number of MSP cases, exhibits a toxic interaction with wild-type SVIP. This interaction leads to rapid cell deterioration and death.

Acylation-Dependent Toxicity: Crucially, this toxic effect is dependent on the acylation of SVIP. Preventing the myristoylation of SVIP was found to block this cytotoxicity.

These findings are significant because they directly link the fatty acylation of a specific protein, SVIP, to the molecular pathology of a human disease. The study highlights how post-translational modifications can dramatically alter protein function and interaction, leading to severe cellular consequences.

The elucidation of SVIP acylation provides a potential new therapeutic avenue for MSP. By targeting the enzymes responsible for SVIP myristoylation or palmitoylation, it might be possible to disrupt the toxic SVIP-VCP interaction and mitigate the cellular damage seen in this devastating disorder. This case study underscores the importance of investigating protein acylation in disease contexts, a task for which chemical probes like this compound are indispensable.

ProteinType of AcylationSite of AcylationFunctional Impact
Small VCP-Interacting Protein (SVIP) N-myristoylationGlycine 2Modulates protein localization and mediates a toxic interaction with disease-associated VCP.
S-palmitoylationCysteine 4 and 7Contributes to the dual-acylation state that governs SVIP function.
Valosin-Containing Protein (VCP) (Interacting partner)N/AIts localization to autophagosomes is directed by acylated SVIP.

Future Directions and Emerging Research Avenues for 15 Hexadecynoic Acid

Development of Next-Generation Bioorthogonal Probes with Enhanced Specificity and Reactivity

While 15-HDYA has proven to be a valuable probe, the development of next-generation reporters with improved characteristics remains a key research focus. Current probes, including 15-HDYA and the commonly used 17-octadecynoic acid (17-ODYA), can be subject to metabolic processing, such as β-oxidation, which can lead to the labeling of unintended proteins and lipids. nih.gov

Future efforts are directed toward creating probes that are resistant to metabolic degradation. One such example is the synthesis of 15-hexadecynyloxyacetic acid (HDYOA), which was designed to be resistant to β-oxidation. nih.gov Studies comparing HDYOA with 17-ODYA showed that while both could label known S-palmitoylated proteins, HDYOA did not target downstream enzymes involved in β-oxidation, suggesting it may be a more specific reporter in cells with high fatty acid metabolism. nih.gov

Further enhancements could involve:

Modifying the Alkyne Handle: Exploring alternative clickable functional groups that offer faster reaction kinetics or are compatible with different bioorthogonal ligation chemistries could provide greater flexibility and sensitivity. escholarship.orgspringernature.com

Altering the Fatty Acid Chain: Introducing modifications to the hydrocarbon chain could further reduce metabolic interference or even target specific classes of fatty acylation enzymes.

Improving Cell Permeability: Optimizing the physicochemical properties of probes to ensure efficient uptake across various cell types and tissues is crucial for broader applicability.

The goal is to develop a toolkit of bioorthogonal fatty acid analogs, each with distinct properties, allowing researchers to select the optimal probe for a specific biological question or system.

Advancement of Quantitative Profiling Methods for Acylated Proteins and Lipids

Moving beyond qualitative identification, the next frontier is the precise and comprehensive quantification of the acylome. 15-HDYA is instrumental in this endeavor, particularly when coupled with advanced mass spectrometry-based proteomic and lipidomic techniques.

Quantitative chemical proteomics methods, such as Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC), allow for the relative quantification of thousands of acylated proteins simultaneously. nih.gov Large-scale SILAC studies have already revealed that while most proteins are stably S-palmitoylated, a subset involved in cell signaling undergoes dynamic acylation cycles. nih.gov

Advancements in this area will likely focus on:

Improved Mass Spectrometry (MS) Workflows: Developing more sensitive MS methods to detect low-abundance acylated species and to pinpoint the exact sites of modification on a protein. nih.gov

Absolute Quantification Strategies: Implementing methods that go beyond relative changes to determine the absolute stoichiometry of acylation at specific sites.

Comprehensive Lipidomics: Expanding targeted lipidomics panels to include a wider array of fatty-acylated lipid species. avantiresearch.comnih.gov High-throughput methods are being developed to quantify hundreds of lipid species, providing a detailed snapshot of the lipidome. avantiresearch.combiorxiv.org

Isomer Resolution: Enhancing chromatographic techniques to separate and individually quantify isomeric lipid species, which may have distinct biological functions. nih.govbiorxiv.org

These quantitative approaches will be essential for understanding how the acylome is remodeled in response to cellular signals, environmental stresses, and disease progression.

Profiling MethodApplicationKey AdvantageResearch Finding Example
SILAC Proteomics Quantitative analysis of protein S-palmitoylation dynamics.Allows for accurate relative quantification of protein abundance between different cell populations.Revealed that a subset of signaling proteins undergoes rapid S-palmitoylation and de-palmitoylation cycles. nih.gov
HPLC-ESI-MS/MS Lipidomics Quantitative analysis of diverse lipid molecular species.Enables resolution and unambiguous identification of isobaric lipid classes. avantiresearch.comCan profile over 1500 different lipid species at the fatty acid level. avantiresearch.com
UPLC-MS/MS Targeted profiling of bioactive lipids like oxylipins.Provides high sensitivity and resolution for isomeric and isobaric species. nih.govA method was developed to simultaneously profile 57 targeted oxylipins from major metabolic pathways. nih.gov

High-Throughput Screening (HTS) Platforms for Modulators of Fatty Acylation Enzymes

The enzymes that attach and remove fatty acids, such as protein acyltransferases (PATs) and acyl-protein thioesterases (APTs), are emerging as promising therapeutic targets for a range of diseases, including cancer and neurological disorders. biorxiv.orgresearchgate.net The development of HTS platforms is critical for discovering small molecule modulators of these enzymes.

Several HTS assays have been developed that rely on principles similar to those used with 15-HDYA. These include:

FRET-based Assays: A Förster resonance energy transfer (FRET)-based screen was developed to identify inhibitors of zDHHC2 auto-acylation, a key step in the enzymatic process. biorxiv.org

Click Chemistry-based Assays: An HTS platform using an alkyne-palmitoyl-CoA substrate and an azide-linked fluorophore can detect Ras S-acylation, though results from large-scale screens have not been reported. biorxiv.org

Acylation-Coupled Lipophilic Induction of Polarization (Acyl-cLIP): This method was used to develop an HTS assay for ZDHHC3/7/20 enzymes, leading to the screening of potential inhibitors. researchgate.net

While these primary screens often use purified enzymes and synthetic substrates, 15-HDYA serves as an invaluable tool for secondary, cell-based assays to confirm the activity and specificity of hit compounds in a more biologically relevant context. researchgate.net Future work will involve adapting these platforms for a wider range of fatty acylation enzymes and deploying them against large, diverse chemical libraries to identify novel therapeutic leads.

Expansion of In Vivo Applications and Translational Research Potential

A significant future direction is to extend the use of 15-HDYA and related probes from cell culture systems to whole organisms. Studying fatty acylation in vivo is essential for understanding its role in complex physiological and pathological processes. Techniques like Stable Isotope Labeling of Mammals (SILAM) have already enabled protein S-palmitoylation profiling in complex biological samples, paving the way for more extensive in vivo studies. nih.gov

The translational potential is substantial. Bioinformatic analysis of multiple S-palmitoylome profiling studies has created a large compendium of acylated proteins, highlighting the involvement of this modification in neurological disorders, cancer, and infectious diseases. nih.gov For instance, fatty acid synthase (FASN), which produces palmitate, is upregulated in many cancers and is required for the replication of numerous viruses, making the pathways that utilize its products key therapeutic targets. merckmillipore.comcornell.edumerckmillipore.com

Future translational research using probes like 15-HDYA could include:

Biomarker Discovery: Identifying changes in the acylome of patient tissues or biofluids that correlate with disease state or treatment response.

Target Validation: Confirming the engagement of a drug with its target enzyme in an in vivo setting.

Preclinical Studies: Assessing the efficacy of drugs that modulate fatty acylation in animal models of disease. Research into other fatty acids, such as Pentadecanoic acid (C15:0), has already progressed to randomized controlled trials in humans, demonstrating a clear path from basic research to clinical investigation. nih.govnih.govmdpi.com

Integration with Systems Biology Approaches for Comprehensive Understanding of Acylome Dynamics

The ultimate goal is to achieve a holistic understanding of how fatty acylation is integrated into the broader network of cellular processes. This requires a systems biology approach, where data from acylome profiling is combined with other large-scale 'omics' datasets, such as genomics, transcriptomics, and metabolomics. nih.gov

By integrating these data layers, researchers can begin to construct comprehensive models of cellular function. For example, combining proteomic data on acylated proteins with transcriptomic data could reveal how gene expression changes lead to alterations in the acylome, and how these changes, in turn, affect signaling pathways and cellular phenotypes.

The creation of curated databases and compendiums of S-palmitoylated proteins is a crucial first step in this direction. nih.gov These resources facilitate the analysis of large datasets and help researchers identify overarching patterns and principles. Future research will focus on developing sophisticated computational tools and models to:

Predict how perturbations in one part of the cellular network (e.g., mutation in a gene) will affect the acylome.

Identify critical nodes where fatty acylation intersects with other post-translational modifications and signaling pathways.

Simulate the dynamic behavior of the acylome over time in response to various stimuli.

Q & A

Q. What safety protocols are critical when handling 15-HDYA in laboratory settings?

  • Methodological Answer : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation/contact with skin; work in a fume hood. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Dispose of waste via hazardous chemical protocols (e.g., incineration) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.